2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0988681
InChI:
InChI=1S/C14H13BrN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
SMILES:
CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C
Molecular Formula:
C14H13BrN4OS
Molecular Weight:
365.25 g/mol
2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
CAS No.:
Cat. No.: VC0988681
Molecular Formula: C14H13BrN4OS
Molecular Weight: 365.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN4OS |
|---|---|
| Molecular Weight | 365.25 g/mol |
| IUPAC Name | 2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C14H13BrN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
| Standard InChI Key | OAGDTZFGVTVPMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator